molecular formula C10H10N2O3 B1295933 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione CAS No. 58942-04-4

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione

Cat. No.: B1295933
CAS No.: 58942-04-4
M. Wt: 206.2 g/mol
InChI Key: GLLIXWMNULCIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C10H10N2O3. It is known for its diverse biological and physical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione typically involves the reaction of 4-hydroxybenzaldehyde with hydantoin under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an appropriate solvent, like ethanol or water. The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of quinones, while reduction can yield different hydantoin derivatives .

Scientific Research Applications

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione has been extensively studied for its applications in various fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Hydroxybenzylidene)imidazolidine-2,4-dione
  • 5-(4-Hydroxyphenyl)methylenehydantoin
  • 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione

Uniqueness

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione is unique due to its specific hydroxyl group positioning and its ability to undergo various chemical reactions, making it a versatile compound for research and industrial applications. Its distinct structure also contributes to its unique biological activity compared to other similar compounds .

Properties

IUPAC Name

5-[(4-hydroxyphenyl)methyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-7-3-1-6(2-4-7)5-8-9(14)12-10(15)11-8/h1-4,8,13H,5H2,(H2,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLIXWMNULCIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58942-04-4, 67337-72-8
Record name 58942-04-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56834
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC52761
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52761
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Hydroxybenzyl)imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-(4-Hydroxybenzyl)imidazolidine-2,4-dione
Reactant of Route 3
5-(4-Hydroxybenzyl)imidazolidine-2,4-dione
Reactant of Route 4
5-(4-Hydroxybenzyl)imidazolidine-2,4-dione
Reactant of Route 5
5-(4-Hydroxybenzyl)imidazolidine-2,4-dione
Reactant of Route 6
5-(4-Hydroxybenzyl)imidazolidine-2,4-dione
Customer
Q & A

Q1: What does the research paper tell us about the structure of (S)-5-(4-Hydroxybenzyl)imidazolidine-2,4-dione?

A1: The research article, "Synthesis, crystal structure, hydrogen bond patterns and Hirshfeld surface analysis of (S)-5-(4-hydroxybenzyl)-imidazolidine-2,4-dione" [], focuses on characterizing the titular compound. The paper describes the successful synthesis of (S)-5-(4-Hydroxybenzyl)imidazolidine-2,4-dione and delves into its crystal structure analysis. It elucidates the hydrogen bond patterns within the crystal lattice, providing valuable insights into the intermolecular interactions of this compound. Additionally, the study utilizes Hirshfeld surface analysis, a powerful tool to visualize and quantify intermolecular interactions, further enriching our understanding of the compound's structural features and potential behavior in different chemical environments. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.